REACTION_SMILES
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[CH3:17][S:18]([OH:19])(=[O:20])=[O:21].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[NH2:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[s:9][c:10]3[c:11]([n:12]2)[cH:13][cH:14][cH:15][cH:16]3)[cH:6][cH:7]1>>[CH3:17][S:18](=[O:19])(=[O:20])[OH:21].[NH2:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[s:9][c:10]3[c:11]([n:12]2)[cH:13][cH:14][cH:15][cH:16]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(-c2nc3ccccc3s2)cc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Name
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Type
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product
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Smiles
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Nc1ccc(-c2nc3ccccc3s2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |